molecular formula C16H21N3O2S B2470849 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-57-2

3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2470849
CAS No.: 689766-57-2
M. Wt: 319.42
InChI Key: NTFMLJZJBYYPKO-UHFFFAOYSA-N
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Description

3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that contains a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the morpholine and sulfanylidene groups in the molecule contributes to its unique chemical properties and potential pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential antitumor, antimicrobial, and anti-inflammatory activities.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares the morpholine and sulfanylidene groups but has a different core structure.

    4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid: Another compound with a sulfanylidene group but a different core structure.

Uniqueness

3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of functional groups and the quinazolinone core. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-3-6-19-15(20)13-11-12(18-7-9-21-10-8-18)4-5-14(13)17-16(19)22/h4-5,11H,2-3,6-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMLJZJBYYPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331786
Record name 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

689766-57-2
Record name 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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